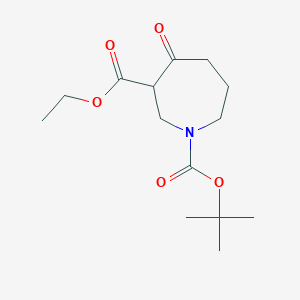

1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-oxoazepane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-12(17)10-9-15(8-6-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXZHJRQFDJAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655187 | |

| Record name | 1-tert-Butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98977-37-8 | |

| Record name | 1-tert-Butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, also known by its CAS number 98977-37-8, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : 1-(tert-butyl) 3-ethyl 4-oxoazepane-1,3-dicarboxylate

- Molecular Formula : C14H23NO5

- Molecular Weight : 285.34 g/mol

- Purity : Typically around 95%-97% in commercial preparations .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Research indicates that compounds with similar structures often exhibit activity against enzymes involved in metabolic pathways, potentially influencing processes such as cell signaling and metabolism.

Pharmacological Effects

This compound has shown promise in several pharmacological contexts:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Cytotoxicity : Some investigations have indicated that it may induce cytotoxic effects in cancer cell lines, although specific mechanisms remain to be fully elucidated.

Study on Antimicrobial Properties

In a study examining the antimicrobial efficacy of various azepane derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect on the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Cytotoxicity Assay

A cytotoxicity assay conducted on human cancer cell lines revealed that the compound exhibited a dose-dependent cytotoxic effect. The IC50 values were determined to be within the range of concentrations achievable in therapeutic settings, indicating its potential as a lead compound for further development in oncology .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | 1-(tert-butyl) 3-ethyl 4-oxoazepane-1,3-dicarboxylate |

| CAS Number | 98977-37-8 |

| Molecular Formula | C14H23NO5 |

| Molecular Weight | 285.34 g/mol |

| Purity | 95%-97% |

| Antimicrobial Activity | Positive (against S. aureus and E. coli) |

| Cytotoxicity | Dose-dependent effects observed |

Scientific Research Applications

Chemical Properties and Structure

1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate has the molecular formula and a molecular weight of approximately 285.34 g/mol. The compound features a unique azepane ring structure which contributes to its reactivity and utility in chemical synthesis.

Medicinal Chemistry Applications

1. Drug Development:

The compound's structural characteristics make it a valuable intermediate in the synthesis of biologically active molecules. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents due to their ability to modulate biological pathways involved in pain and inflammation .

2. Antitumor Activity:

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. This property is attributed to the compound's ability to induce apoptosis in tumor cells .

Organic Synthesis Applications

1. Building Block in Synthesis:

This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules. Its ability to undergo various chemical reactions, such as esterification and cyclization, makes it useful in creating diverse chemical entities .

2. Synthesis of Heterocycles:

The azepane ring allows for the synthesis of other heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The compound can act as a precursor for synthesizing more complex heterocycles that possess desirable biological activities .

Material Science Applications

1. Polymer Chemistry:

Due to its functional groups, this compound can be utilized in the development of new polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

2. Coatings and Adhesives:

The compound's reactivity allows it to be used in formulating coatings and adhesives that require high performance under various environmental conditions. Its ability to form strong bonds makes it suitable for industrial applications where durability is essential .

Case Studies

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in ring size, substituent positions, and functional groups. Key comparisons include:

Key Observations :

- Ring Size : Larger azepane rings (7-membered) exhibit greater conformational flexibility compared to piperidine (6-membered) or pyrrolidine (5-membered) derivatives, influencing their reactivity in ring-opening or substitution reactions .

- Ester Groups : The ethyl ester in the target compound offers moderate steric hindrance compared to methyl esters, balancing reactivity and stability in nucleophilic acyl substitutions .

Physicochemical Properties

Notes:

- The hydrochloride salt of the target compound (C₁₄H₂₄ClNO₅) has a higher molecular weight due to the azepane ring and additional chlorine .

- Pyrrolidine derivatives generally exhibit lower boiling points due to reduced ring strain and smaller molecular size .

Preparation Methods

Cyclization of Suitable Precursors

The synthesis begins with the formation of the seven-membered azepane ring, often achieved through intramolecular cyclization of amino alcohols or amino acids derivatives. For instance, a common method involves:

- Preparation of a suitable amino precursor : Typically, N-protected amino acids or amino alcohols are used.

- Activation of the carboxyl group : Using reagents like carbodiimides (e.g., DCC or EDC) to facilitate cyclization.

- Ring closure : Under conditions such as reflux in polar aprotic solvents (e.g., DMF or DMSO), promoting intramolecular nucleophilic attack and ring formation.

Functionalization of the Azepane Ring

Post-cyclization, the core ring undergoes selective functionalization:

- Introduction of the keto group at the 4-position : Achieved via oxidation of a secondary alcohol precursor or via direct oxidation of a suitable precursor using oxidizing agents like PCC, Swern oxidation, or Dess–Martin periodinane.

- Esterification at the 1- and 3-positions : The tert-butyl ester at the 1-position is introduced through esterification with tert-butyl alcohol derivatives, often using acid catalysis or carbamate protecting groups.

Alkylation to Introduce Ethyl and Tert-Butyl Substituents

- Ethyl group at the 3-position : Usually introduced via nucleophilic substitution or alkylation of a deprotonated intermediate with ethyl halides.

- Tert-butyl group at the 1-position : Incorporated through esterification with tert-butyl alcohol derivatives or via carbamate protection strategies.

Final Oxidation and Purification

The final step involves oxidation to achieve the keto functionality at the 4-position, employing mild oxidants to prevent over-oxidation or ring cleavage. Purification is typically performed via column chromatography, using silica gel and appropriate solvent systems such as ethyl acetate/hexane mixtures.

Representative Data Table of Preparation Methods

| Step | Reagents & Conditions | Purpose | Reference/Notes |

|---|---|---|---|

| Cyclization | Amino acid derivative + DCC/DMF | Ring formation | Common in literature for azepane synthesis |

| Oxidation | Dess–Martin periodinane or PCC | Introduction of keto group | Ensures selective oxidation at 4-position |

| Esterification | tert-Butyl alcohol + acid catalyst | Tert-butyl ester formation | Standard esterification procedure |

| Alkylation | Ethyl halide + base (NaH or K2CO3) | Ethyl group introduction | Nucleophilic substitution on ring |

| Purification | Silica gel chromatography | Isolation of pure compound | Solvent system: ethyl acetate/hexane |

Research Findings and Discussion

Recent studies have demonstrated the efficacy of electrochemical oxidation techniques in the synthesis of azepane derivatives, which can be adapted for the synthesis of This compound . For example, electrochemical methods facilitate the selective oxidation of saturated intermediates to introduce the keto functionality efficiently, minimizing side reactions.

Furthermore, the use of protecting groups like tert-butyl carbamates and esters allows for regioselective modifications, which are crucial in complex ring systems. The combination of classical organic synthesis with modern catalytic and electrochemical techniques enhances the overall yield and purity of the target compound.

Notes on Optimization and Challenges

- Regioselectivity : Achieving selective oxidation at the 4-position requires careful control of reaction conditions, often optimized through trial with different oxidants.

- Functional group tolerance : The presence of ester and alkyl groups necessitates mild reaction conditions to prevent decomposition or rearrangement.

- Purification : Due to the complexity of intermediates, chromatography remains essential, with solvent systems tailored to the polarity of the intermediates.

The preparation of This compound is a multi-faceted process involving ring formation, selective oxidation, and strategic introduction of ester and alkyl groups. The most efficient methods combine classical cyclization and esterification techniques with modern oxidation strategies, including electrochemical and reagent-based oxidations, to achieve high regioselectivity and purity.

Q & A

Q. What statistical frameworks address contradictory data in structure-activity relationship (SAR) studies of azepane derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.